(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

Catalog No.
S1923529
CAS No.
948595-04-8
M.F
C21H27N
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

CAS Number

948595-04-8

Product Name

(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

IUPAC Name

(2R)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m1/s1

InChI Key

PHKHWUVAUXBNPC-HXUWFJFHSA-N

SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@H]2CCCN2)C3=CC(=CC(=C3)C)C)C

The exact mass of the compound (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine (CAS: 948595-04-8) is a highly sterically hindered chiral secondary amine widely utilized as an organocatalyst and resolving agent in asymmetric synthesis. Structurally distinct from standard diarylprolinol silyl ethers due to the absence of an oxygen linkage, this diarylmethylpyrrolidine derivative relies directly on its bulky 3,5-dimethylphenyl groups to govern facial selectivity during enamine and iminium ion activation[1]. In industrial procurement, it is primarily valued for its ability to enable dual-catalyst asymmetric hydrogenations of crude isomeric mixtures and its high efficiency as an optically active amine in the acid-phase resolution of complex pharmaceutical intermediates [2].

Substituting (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine with generic chiral amines, such as (S)-proline or unsubstituted (R)-2-(diphenylmethyl)pyrrolidine, routinely results in catastrophic losses of enantioselectivity and process yield [1]. In dual-catalyst hydrogenation workflows, less hindered amines fail to adequately shield the transient iminium intermediate, leading to near-racemic mixtures and poor conversion rates[2]. Furthermore, in diastereomeric resolution applications, the specific lipophilicity and spatial volume of the 3,5-dimethylphenyl moieties are required to optimize partition coefficients during acid phase extraction; substituting with less bulky analogs disrupts phase separation and drastically lowers the enantiomeric excess of the recovered active pharmaceutical ingredients [3].

Direct Asymmetric Hydrogenation of Unrectified E/Z-Citral Mixtures

In the industrial synthesis of L-menthol precursors, employing (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine in a dual-catalyst system with heterogeneous Pd/BaSO4 enables the direct asymmetric hydrogenation of crude E/Z-citral mixtures. This system achieves up to 89% enantiomeric excess (ee) for (R)-citronellal [1]. In contrast, baseline organocatalysts like (S)-proline yield low conversion and negligible optical purity under identical conditions [2].

Evidence DimensionEnantiomeric excess (ee) and precursor tolerance
Target Compound Data89% ee using unrectified E/Z-citral mixtures
Comparator Or Baseline(S)-proline (low conversion, near-zero ee)
Quantified DifferenceMassive increase in ee and elimination of the E/Z rectification step
ConditionsDual catalyst system (Pd/BaSO4 + chiral amine), H2 atmosphere, 50 °C

Eliminates the costly requirement to rectify E/Z-citral mixtures prior to hydrogenation, significantly shortening the industrial L-menthol synthesis pathway.

High-Yield Diastereomeric Resolution via Acid Phase Extraction

For the isolation of optically active bicyclic intermediates (e.g., 3-ethylbicyclo[3.2.0]hept-3-en-6-one derivatives used in neuropathic pain APIs), (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine acts as a highly effective resolving amine [1]. When reacted with basic heterocyclic-aldehydes, the specific steric bulk of the 3,5-dimethylphenyl groups facilitates superior diastereomeric partitioning during acid phase extraction, routinely achieving up to 98% ee [2].

Evidence DimensionEnantiomeric excess post-resolution
Target Compound DataUp to 98% ee in target bicyclic intermediates
Comparator Or BaselineStandard non-bulky secondary amines (suboptimal partitioning)
Quantified DifferenceAchieves near-perfect (>98%) optical purity in a single acid-extraction step
ConditionsReaction with basic heterocyclic-aldehyde followed by acid phase extraction

Provides a highly scalable, non-chromatographic purification route for critical pharmaceutical intermediates, drastically reducing downstream purification costs.

Orthogonal Facial Shielding vs. Diarylprolinol Silyl Ethers

While diarylprolinol silyl ethers are standard for many iminium/enamine activations, (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine provides an 'orthogonal' steric environment [1]. Because it lacks the bulky -OSiR3 ether linkage, the 3,5-dimethylphenyl groups directly dictate the facial shielding of the transient enamine/iminium ion. This structural difference allows it to catalyze specific transformations where standard Jørgensen-Hayashi catalysts suffer from excessive steric hindrance or fail to provide adequate reactivity [2].

Evidence DimensionCatalytic reactivity and steric hindrance profile
Target Compound DataDirect aryl-mediated facial shielding (no oxygen linkage)
Comparator Or BaselineDiarylprolinol silyl ethers (Jørgensen-Hayashi catalysts)
Quantified DifferenceDistinct reactivity profiles (orthogonal selectivity) in sterically demanding electrophile additions
ConditionsEnamine/iminium-mediated asymmetric additions

Serves as a critical procurement alternative for asymmetric transformations where standard silyl ether organocatalysts fail due to transition-state steric clashes.

Industrial Synthesis of L-Menthol Precursors

Highly recommended for the asymmetric hydrogenation of crude E/Z-citral mixtures to (R)-citronellal. By pairing this compound with Pd/BaSO4, manufacturers can bypass the expensive and time-consuming rectification of neral and geranial, streamlining the L-menthol production pipeline [1].

Chromatograph-Free Resolution of Pharmaceutical Intermediates

Ideal for the large-scale isolation of optically active bicyclic compounds, such as those used in neuropathic pain medications. The compound's unique lipophilicity and bulk enable highly efficient diastereomeric separation via simple acid phase extraction, eliminating the need for preparative chiral chromatography [2].

Sterically Demanding Organocatalytic Transformations

Procured as a primary alternative to diarylprolinol silyl ethers in enamine or iminium-activated asymmetric additions where the target electrophile is highly sterically hindered. The absence of the silyl ether group allows for tighter transition states while maintaining excellent facial selectivity[3].

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

Dates

Last modified: 08-16-2023

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